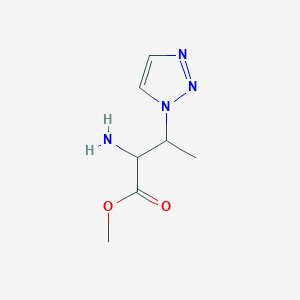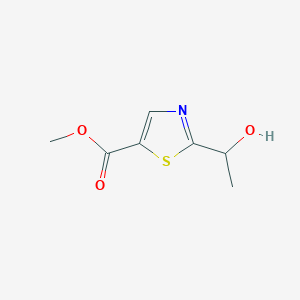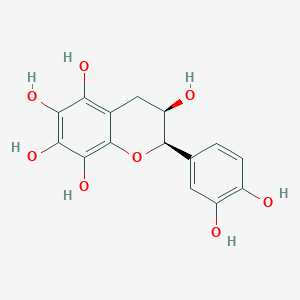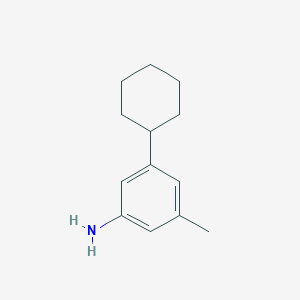
3-Cyclohexyl-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-5-methylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a cyclohexyl group and a methyl group attached to the aniline ring, making it a unique derivative of aniline. Anilines are widely used in various industries due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-methylaniline typically involves the nitration of cyclohexylbenzene followed by reduction. The nitration process introduces a nitro group to the benzene ring, which is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be further reduced to form cyclohexylmethylamine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Cyclohexyl-5-nitroaniline.
Reduction: Cyclohexylmethylamine.
Substitution: Various halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Cyclohexyl-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structure.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-methylaniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Its aromatic ring allows for π-π interactions with other aromatic compounds, influencing its reactivity and interactions .
Comparison with Similar Compounds
Aniline: The parent compound, simpler in structure without the cyclohexyl and methyl groups.
N-Methylaniline: Similar structure but with a methyl group attached to the nitrogen atom instead of the aromatic ring.
Cyclohexylamine: Lacks the aromatic ring, consisting only of the cyclohexyl group attached to an amine.
Uniqueness: 3-Cyclohexyl-5-methylaniline is unique due to the presence of both cyclohexyl and methyl groups on the aromatic ring, which influences its chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications .
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-cyclohexyl-5-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI Key |
KYCGELCESPDQCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


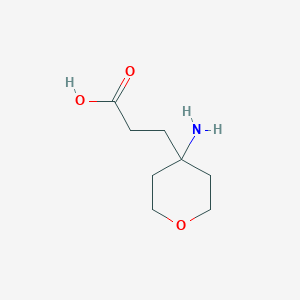
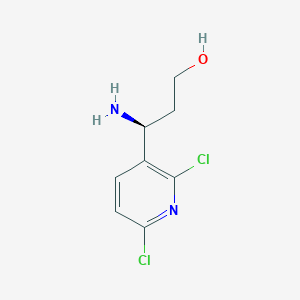
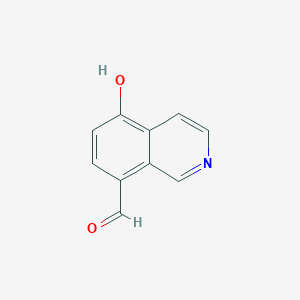



![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
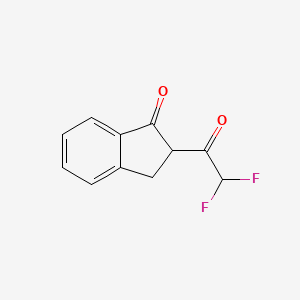
![7-Chloro-2-(propan-2-yl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13310734.png)
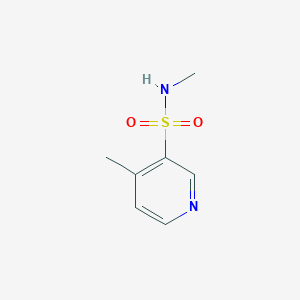
![1-Methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13310752.png)
